

Validating the structure of cis-4-Octene using spectroscopic techniques

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Compound of Interest

Compound Name: *cis-4-Octene*

Cat. No.: *B1353254*

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Validating the Structure of cis-4-Octene: A Spectroscopic Comparison

A definitive guide for researchers to distinguish between cis and trans isomers of 4-Octene using ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

In the realm of organic chemistry, particularly in drug development and materials science, the precise structural elucidation of molecules is paramount. Geometric isomers, such as cis- and trans-4-Octene, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of spectroscopic data to reliably validate the structure of **cis-4-Octene** against its trans counterpart.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for both cis- and trans-4-Octene.

Spectroscopic Technique	cis-4-Octene	trans-4-Octene	Key Differentiating Feature
¹ H NMR	Vinylic Protons (H-4, H-5): ~5.37 ppm (multiplet) Allylic Protons (H-3, H-6): ~2.03 ppm (multiplet) Other Protons (H-2, H-7): ~1.39 ppm (sextet) Methyl Protons (H-1, H-8): ~0.90 ppm (triplet) J (H-4, H-5) = ~10-12 Hz (cis coupling)	Vinylic Protons (H-4, H-5): ~5.40 ppm (multiplet) Allylic Protons (H-3, H-6): ~1.98 ppm (multiplet) Other Protons (H-2, H-7): ~1.38 ppm (sextet) Methyl Protons (H-1, H-8): ~0.89 ppm (triplet) J (H-4, H-5) = ~14-16 Hz (trans coupling)	The coupling constant (J) between the vinylic protons is significantly smaller for the cis isomer.
¹³ C NMR	C4, C5 (vinylic): ~129.8 ppm C3, C6 (allylic): ~26.9 ppm C2, C7: ~23.2 ppm C1, C8: ~14.1 ppm	C4, C5 (vinylic): ~130.8 ppm C3, C6 (allylic): ~32.5 ppm C2, C7: ~22.8 ppm C1, C8: ~13.9 ppm	The allylic carbons (C3, C6) in cis-4-Octene are shielded (appear at a lower ppm) compared to the trans isomer due to steric hindrance.
IR Spectroscopy	C-H stretch (vinylic): ~3020 cm ⁻¹ C-H stretch (aliphatic): 2850-2960 cm ⁻¹ C=C stretch: ~1655 cm ⁻¹ (weak) C-H bend (out-of-plane): ~725 cm ⁻¹ (strong)	C-H stretch (vinylic): ~3025 cm ⁻¹ C-H stretch (aliphatic): 2855-2965 cm ⁻¹ C=C stretch: ~1670 cm ⁻¹ (weak) C-H bend (out-of-plane): ~965 cm ⁻¹ (strong)	The out-of-plane C-H bending vibration provides a clear distinction. The cis isomer shows a strong band around 725 cm ⁻¹ , while the trans isomer has a characteristic strong band around 965 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): m/z 112 Major	Molecular Ion (M ⁺): m/z 112 Major	Mass spectrometry is generally not a

Fragments: m/z 83,
69, 55, 41

Fragments: m/z 83,
69, 55, 41

reliable method for
differentiating
between cis and trans
isomers of simple
alkenes as their
fragmentation patterns
are very similar.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the 4-octene isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the data with a line broadening of 0.3 Hz.
 - Reference the spectrum to the residual chloroform peak at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

- Process the data with a line broadening of 1-2 Hz.
- Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum from 4000 to 600 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the clean salt plates prior to running the sample.

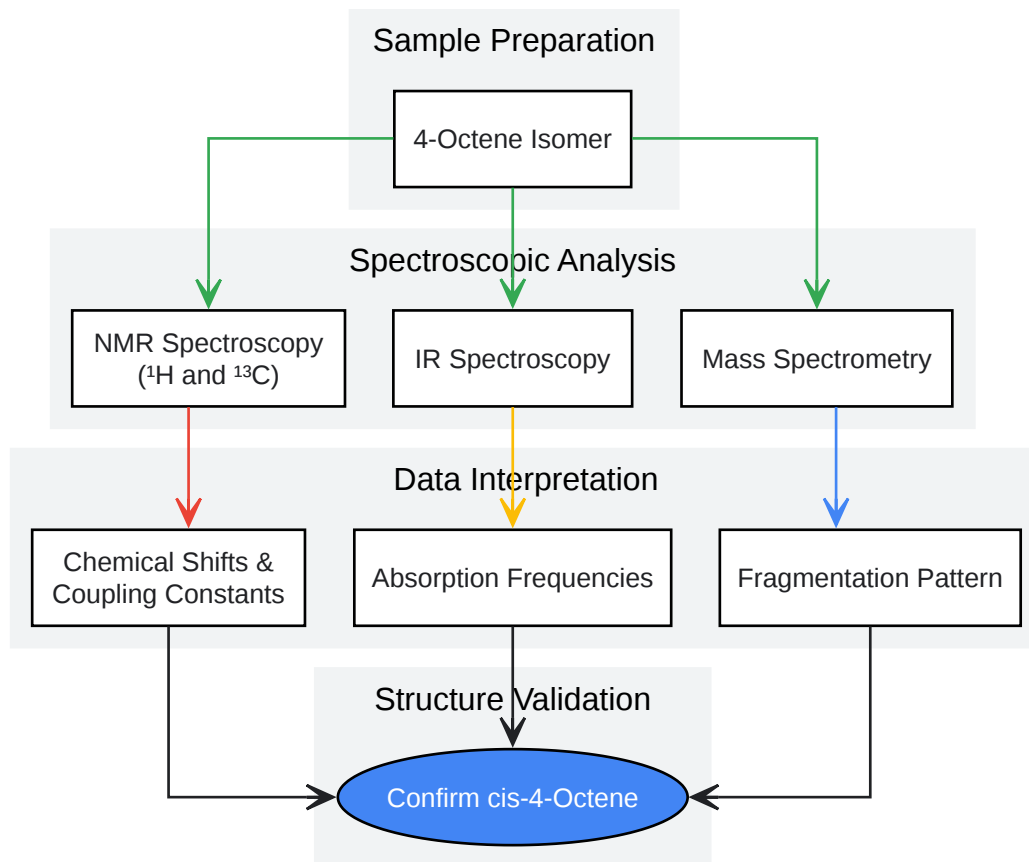
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface to separate any potential impurities.
- Instrument: A GC-Mass Spectrometer with an Electron Ionization (EI) source.
- Acquisition:
 - Use a standard non-polar GC column (e.g., DB-5ms).
 - Set the ion source temperature to 200-250 °C and the electron energy to 70 eV.
 - Scan a mass range of m/z 35-200.

Visualization of Analytical Workflow and Logic

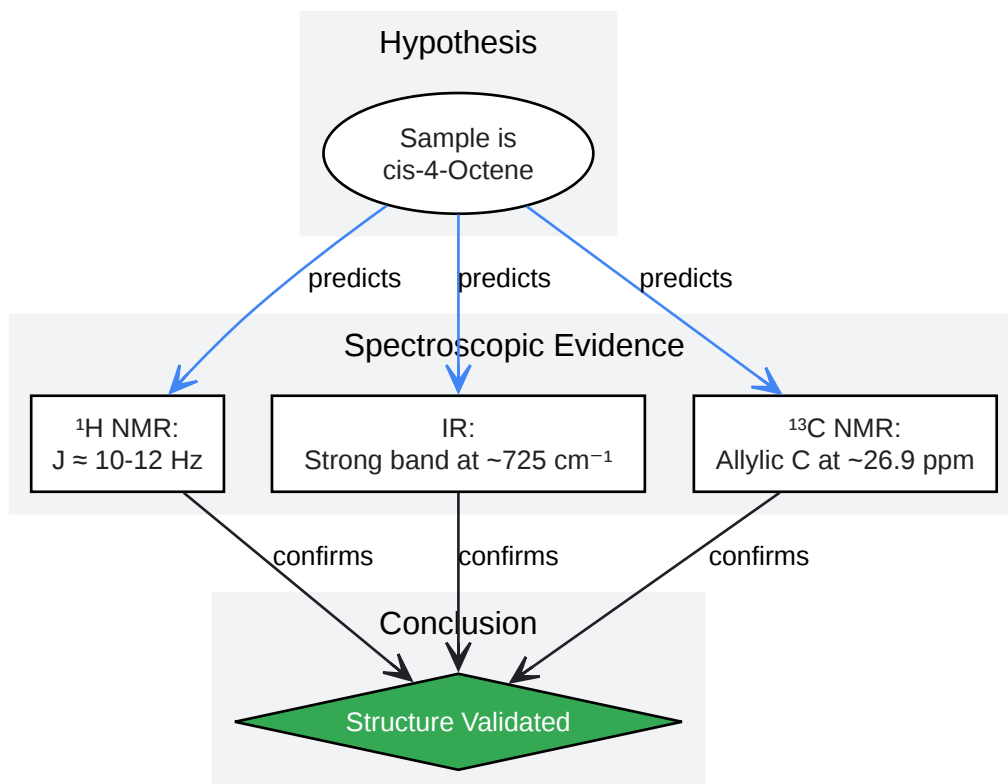
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process for validating the structure of **cis-4-Octene**.

Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for spectroscopic analysis of 4-Octene isomers.

Logical Diagram for cis-4-Octene Validation



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Caption: Logic for validating the **cis-4-Octene** structure.

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